![molecular formula C17H21N5O2S2 B2927134 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide CAS No. 898436-47-0](/img/structure/B2927134.png)
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in a variety of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .Scientific Research Applications
Sulfonamides in Drug Development
Sulfonamides, characterized by the primary sulfonamide moiety, play a crucial role in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. Recent advancements have seen the development of novel drugs like apricoxib and pazopanib, showcasing significant antitumor activity. Research emphasizes the need for novel sulfonamides targeting specific antiglaucoma and antitumor applications, underscoring the sulfonamide group's importance in future drug development (Carta, Scozzafava, & Supuran, 2012).
Sulfur-containing Heterocyclic Derivatives in Medicinal Chemistry
The sulfur heterocyclic framework, including thiadiazoles, plays a pivotal role in synthesizing compounds with a wide range of therapeutic activities. These compounds exhibit cytotoxic effects through various mechanisms, such as inhibition of kinases and signaling pathways, highlighting their potential in cancer therapy and other diseases. This comprehensive review underscores the importance of sulfur-containing heterocycles in developing new therapeutic agents (Laxmikeshav, Kumari, & Shankaraiah, 2021).
Thiazolidines and Thiadiazoles in Synthetic and Medicinal Chemistry
Thiazolidines and thiadiazoles, derived from the cyclization of thiosemicarbazone, have garnered attention for their pharmaceutical significance. These compounds are explored for their antimicrobial, antifungal, and various other biological activities, emphasizing their potential in drug discovery and the need for further research to harness their therapeutic capabilities (Yusuf & Jain, 2014).
Antimicrobial Activity of Thiadiazole Derivatives
Thiadiazole derivatives are noted for their significant biological activities, including antimicrobial, anti-inflammatory, and cytotoxic activities. This review discusses the structure-activity relationship of these compounds, providing insights into developing newer agents with enhanced efficacy and safety. The diverse therapeutic potential of thiadiazole moieties in drug design is highlighted, pointing towards their importance in addressing various health concerns (Alam, 2018).
Sulfonamide Inhibitors in Recent Drug Development
Sulfonamide compounds remain a significant class of bacteriostatic antibiotics and have found new applications in treating diseases caused by microorganisms. Recent literature covers sulfonamide inhibitors targeting various enzymes and receptors, demonstrating their broad therapeutic utility beyond traditional antibacterial uses, including cancer treatment and Alzheimer's disease drugs. This review underscores sulfonamide's enduring relevance in drug development and the ongoing need for novel compounds (Gulcin & Taslimi, 2018).
Mechanism of Action
Target of Action
Similar urea-based compounds have been found to interact withepoxide hydrolases (EHs) . EHs are enzymes that catalyze the hydrolysis of epoxides to the corresponding vicinal diols . They are involved in the metabolism of endogenous and exogenous epoxides, and thus have applications in pharmacology and biotechnology .
Mode of Action
This could involve the formation of stable hydrogen bonds with the enzyme, a common characteristic of urea derivatives .
Pharmacokinetics
Similar urea-based compounds have been found to be soluble in dmso . This suggests that the compound may have good solubility in organic solvents, which could potentially impact its bioavailability.
Result of Action
Based on the potential target of this compound (ehs), it could potentially affect the metabolism of endogenous and exogenous epoxides . This could have various downstream effects, depending on the specific epoxides involved and their roles in cellular processes.
properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,18,23)(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXHDNRPZSZHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.